molecular formula C17H22FNO3S B2674703 oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate CAS No. 1705762-52-2

oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate

Cat. No.: B2674703
CAS No.: 1705762-52-2
M. Wt: 339.43
InChI Key: MZCQIWAMVVCVSC-UHFFFAOYSA-N
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Description

Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring system fused with a 2-fluorophenyl substituent and an oxan-4-yl ester group. The 1,4-thiazepane core introduces conformational flexibility due to its puckered ring structure, which is influenced by the sulfur and nitrogen atoms within the ring . The 2-fluorophenyl group may enhance lipophilicity and influence binding interactions in biological systems, while the oxan-4-yl ester contributes to solubility and metabolic stability.

Properties

IUPAC Name

oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3S/c18-15-4-2-1-3-14(15)16-5-8-19(9-12-23-16)17(20)22-13-6-10-21-11-7-13/h1-4,13,16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCQIWAMVVCVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group is known to enhance binding affinity to certain enzymes and receptors, while the thiazepane ring may interact with biological membranes, affecting cellular processes . The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from BRAF/HDAC Dual Inhibitor Research

and describe compounds with thiazole or pyrimidine cores and fluorophenyl sulfonamide substituents (e.g., 14f–14j and 14a–14c ). Key differences from the target compound include:

Feature Target Compound Compounds (e.g., 14f, 14a)
Core Structure 1,4-Thiazepane (7-membered ring with S and N) Thiazole (5-membered ring with S and N) or pyrimidine (6-membered ring with two N atoms)
Substituents 2-Fluorophenyl, oxan-4-yl ester 2,6-Difluorophenyl sulfonamide, hydroxamic acid (e.g., N-hydroxyheptanamide)
Functional Groups Ester (oxan-4-yl) Hydroxamic acid (–CONHOH), sulfonamide (–SO2NH–)
Synthetic Yield Not reported in evidence 54–70% (e.g., 14h : 54%, 14g : 70%)

Key Implications :

  • Ring Flexibility : The 1,4-thiazepane’s puckered conformation may enhance binding to flexible protein pockets compared to rigid thiazole or pyrimidine cores.
  • Pharmacokinetics : The oxan-4-yl ester could improve metabolic stability over hydroxamic acids, which are prone to hydrolysis .
  • Target Selectivity : Sulfonamide and hydroxamic acid groups in compounds are associated with BRAF/HDAC inhibition, whereas the ester group in the target compound may confer distinct target interactions.
Comparison with Thiazolidine Derivatives

lists pharmacopeial compounds like (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]-...-thiazolidine-4-carboxylic acid, which share sulfur-containing heterocycles but differ in:

  • Ring Size : Thiazolidine (5-membered) vs. thiazepane (7-membered).
  • Functionality : Carboxylic acid vs. ester groups, affecting ionization and bioavailability.
Conformational Analysis

The puckering of the 1,4-thiazepane ring can be analyzed using Cremer-Pople coordinates , which define out-of-plane displacements.

Biological Activity

Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring, which is known for its diverse biological properties. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, a related study highlighted the efficacy of flavonols against A549 human non-small cell lung cancer cells, showing that structural modifications can lead to improved potency (IC50 values) compared to established drugs like 5-fluorouracil .

CompoundIC50 (μM)Mechanism of Action
6l 0.46 ± 0.02Induces apoptosis via mitochondrial pathways
6k 3.14 ± 0.29Induces apoptosis; higher potency than 5-FU
5-FU 4.98 ± 0.41Standard chemotherapy agent

The biological activity of this compound may involve multiple mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of proteins involved in apoptosis pathways, such as Bcl-2 and Bax .
  • Cell Cycle Arrest : Compounds with similar structures may also affect cell cycle progression, leading to growth inhibition in cancer cells.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest that compounds within this class can exhibit varying degrees of toxicity depending on their structural modifications.

Toxicity Profile

The toxicity profile can be assessed through standard assays evaluating cytotoxicity in various cell lines. For example, compounds with similar scaffolds have been tested for acute toxicity (H302) and skin irritation (H315), indicating a need for careful evaluation during drug development .

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

  • Flavonoid Derivatives : A study demonstrated that flavonoid derivatives with similar structural motifs showed enhanced anticancer activity against A549 cells, suggesting that structural optimization could yield potent therapeutic agents .
  • Thiazepane Derivatives : Research on thiazepane derivatives has shown promise in treating various diseases due to their ability to interact with multiple biological targets.

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